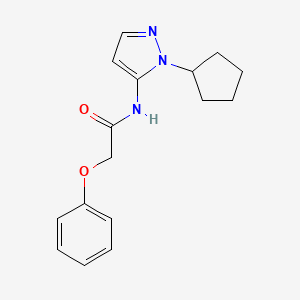
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenoxyacetamide: is a chemical compound with a molecular formula of C18H21N3O2 It is characterized by the presence of a cyclopentyl group attached to a pyrazole ring, which is further connected to a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, where the pyrazole ring is treated with cyclopentyl halides in the presence of a base.
Formation of Phenoxyacetamide: The phenoxyacetamide moiety is synthesized by reacting phenol with chloroacetyl chloride to form phenoxyacetyl chloride, which is then reacted with the pyrazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can target the pyrazole ring, converting it to pyrazoline derivatives.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenoxyacetamide has found applications in several scientific domains:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide
- N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-[(1-cyclopentyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Uniqueness
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenoxyacetamide stands out due to its unique combination of a cyclopentyl group, pyrazole ring, and phenoxyacetamide moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H19N3O2/c20-16(12-21-14-8-2-1-3-9-14)18-15-10-11-17-19(15)13-6-4-5-7-13/h1-3,8-11,13H,4-7,12H2,(H,18,20) |
InChI Key |
SGEBHFCVYUFEMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















